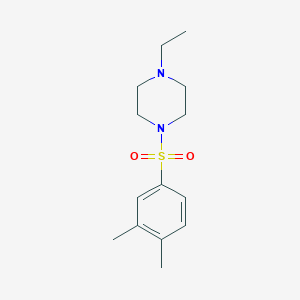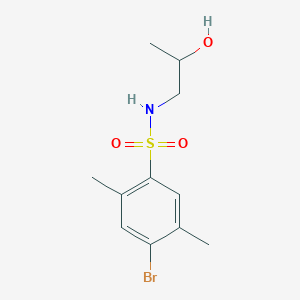
4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide, also known as BDBS, is a sulfonamide derivative that has been studied for its potential use as a therapeutic agent. BDBS has shown promise in various scientific research applications due to its unique chemical structure and mechanism of action.
Mechanism of Action
4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide works by inhibiting the activity of carbonic anhydrase IX, which is an enzyme that plays a key role in regulating the pH of cancer cells. By inhibiting this enzyme, 4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide can disrupt the pH balance of cancer cells, leading to their death. 4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide has also been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on carbonic anhydrase IX and amyloid-beta peptides, 4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide has also been shown to inhibit the activity of other enzymes, including carbonic anhydrase II and IV. 4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide has also been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide in lab experiments is its selectivity for carbonic anhydrase IX, which makes it a potentially useful tool for studying the role of this enzyme in cancer cells. However, one limitation of using 4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide is its relatively low potency compared to other carbonic anhydrase inhibitors. This may limit its usefulness in certain experimental settings.
Future Directions
There are several potential future directions for research on 4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide. One area of interest is in the development of more potent and selective carbonic anhydrase inhibitors based on the structure of 4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide. Another potential direction is in the study of the effects of 4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide on other enzymes and pathways involved in cancer and neurodegenerative diseases. Finally, the potential use of 4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide as a therapeutic agent in humans warrants further investigation.
Synthesis Methods
The synthesis of 4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-hydroxypropylamine in the presence of a base such as triethylamine. The resulting product is then brominated with bromine in acetic acid to yield 4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide.
Scientific Research Applications
4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research. 4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide has shown potential as a selective inhibitor of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. 4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide has also been studied for its potential use as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
properties
Product Name |
4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide |
|---|---|
Molecular Formula |
C11H16BrNO3S |
Molecular Weight |
322.22 g/mol |
IUPAC Name |
4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C11H16BrNO3S/c1-7-5-11(8(2)4-10(7)12)17(15,16)13-6-9(3)14/h4-5,9,13-14H,6H2,1-3H3 |
InChI Key |
OSCPQLCDPNDTBH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NCC(C)O |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272669.png)
![2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272671.png)
![2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272675.png)



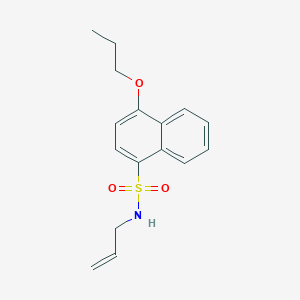
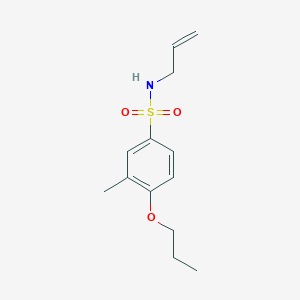

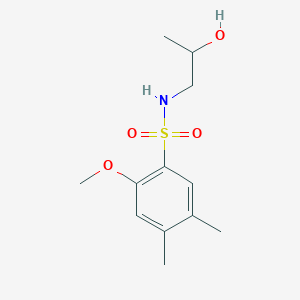


![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B272761.png)
